6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
Description
Properties
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQTMUXKDCUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 6-chloro-3-pyridylmethylidene Intermediates
Process Description:
The primary method involves the reduction of 6-chloro-3-pyridylmethylidene amines to the corresponding 6-chloro-3-pyridylmethylamines. This is achieved by catalytic hydrogenation using hydrogen gas in the presence of a platinum catalyst under controlled temperature and pressure conditions. The reaction is typically carried out in an organic solvent such as ethanol.-
- Catalyst: 2% platinum on carbon
- Solvent: Ethanol
- Temperature: 0 to 60 °C (preferably 20-60 °C)
- Hydrogen pressure: Initial 6 atm, dropping to ~4.2-4.6 atm as reaction proceeds
- Reaction time: 1 to 6 hours, often around 4-5 hours for optimal conversion
Advantages:
This method suppresses side reactions such as dechlorination, dialkylation, and dimerization, resulting in high yields of the desired amine with purity exceeding 90% as confirmed by gas chromatography.
| Component | Composition (%) |
|---|---|
| N-(6-chloro-3-pyridylmethyl)-N-ethylamine | 93-94 |
| N-(6-chloro-3-pyridylmethylidene)-N-ethylamine | 1.6-3.4 |
| N-(3-pyridylmethyl)-N-ethylamine | 1.9 |
| N,N-bis(6-chloro-3-pyridylmethyl)-N-ethylamine | 0.4-0.6 |
- Summary:
The hydrogenation step is critical for converting the imine intermediate to the target amine with minimal impurities, making it a preferred industrial method for preparing 6-chloro-3-pyridylmethylamines, which are key intermediates for further synthesis of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine.
Nucleophilic Substitution on Chloropyrazine Derivatives
Process Description:
Another approach involves the nucleophilic substitution reaction where a pyridin-3-ylmethylamine or its precursor reacts with a chlorinated pyrazine derivative (such as 6-chloropyrazin-2-amine) under basic conditions to form the target compound.-
- Base: Alkali carbonates (e.g., potassium carbonate) or sodium hydride (NaH) depending on amine type
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Temperature: Room temperature to reflux (~80 °C)
- Addition: Gradual dropwise addition of the chloropyrazine derivative to the amine/base mixture to control reaction rate and minimize by-products
-
- Use of NaH is preferred for diamine substrates to improve yield.
- Alkali carbonates are suitable for monoamine substrates but may lead to by-products if used with diamines.
- Slow addition rates (e.g., less than 0.03 equivalents per minute) of the chloropyrazine reagent help reduce side reactions.
Representative Reaction Scheme:
$$
\text{6-chloropyrazin-2-amine} + \text{pyridin-3-ylmethylamine} \xrightarrow[\text{Base}]{\text{DMF, 25-80°C}} \text{this compound}
$$Summary:
This method is widely used for the direct formation of the target compound by nucleophilic aromatic substitution, leveraging the reactivity of the chloropyrazine ring and the nucleophilicity of the pyridinylmethylamine. Control of base and solvent choice is crucial for maximizing yield and purity.
| Aspect | Reductive Amination Method | Nucleophilic Substitution Method |
|---|---|---|
| Starting Materials | 6-chloro-3-pyridylmethylidene amines | 6-chloropyrazin-2-amine and pyridin-3-ylmethylamine |
| Key Reagents | Hydrogen gas, platinum catalyst | Alkali base (NaH or K2CO3), organic solvent |
| Reaction Conditions | Mild temperature (0-60 °C), hydrogen pressure 6 atm | Elevated temperature (room temp to 80 °C), inert atmosphere |
| Yield and Purity | High purity (>90%), minimal side products | Moderate to high yield, sensitive to base choice |
| Side Reactions | Minimal (dechlorination, dimerization suppressed) | Possible by-products if base or addition rate not controlled |
| Industrial Suitability | Suitable for large scale with catalyst recycling | Widely used for direct substitution reactions |
The hydrogenation method using platinum catalyst is effective in selectively reducing imine intermediates without affecting the chloro substituent on the pyridine ring, which is critical for maintaining the compound’s functional integrity.
The nucleophilic substitution approach benefits from the use of polar aprotic solvents like DMF or acetonitrile, which enhance the nucleophilicity of the amine and solubilize the base, facilitating the substitution reaction.
Slow and controlled addition of the chloropyrazine reagent is essential to avoid excessive by-product formation, especially when using alkali carbonates as the base.
The choice between sodium hydride and alkali carbonates depends on the amine substrate; sodium hydride is preferred for diamines due to better yields and fewer side reactions.
The preparation of this compound is effectively achieved through two main synthetic routes: catalytic hydrogenation of pyridylmethylidene intermediates and nucleophilic aromatic substitution on chloropyrazine derivatives. Each method has distinct advantages and operational considerations. The hydrogenation method offers high selectivity and purity, while the nucleophilic substitution method provides a straightforward approach with careful control of reaction parameters. Both methods are supported by detailed patent literature and experimental data, providing robust protocols for industrial and research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Cancer Treatment
One of the primary applications of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is in the treatment of cancers associated with mutations in the c-KIT gene. The c-KIT receptor tyrosine kinase is crucial in several malignancies, including gastrointestinal stromal tumors (GISTs). Compounds that inhibit c-KIT have been shown to be effective against these tumors, making this compound a candidate for further development as an anticancer agent.
Antimicrobial Activity
Recent studies have indicated that derivatives related to this compound exhibit notable antimicrobial properties. Specifically, compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Case Studies
In a study examining various pyrazine derivatives, several compounds demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds were further evaluated for cytotoxicity against human embryonic kidney cells, showing that they were non-toxic at effective concentrations . These findings highlight the potential of this compound and its analogs as a basis for developing new antimicrobial agents.
Pharmacological Applications
Beyond cancer and antimicrobial applications, this compound may also play a role in treating other diseases influenced by kinase activity. Its structural features suggest that it could interact with various biological targets involved in inflammatory processes or metabolic pathways.
Potential Disease Models
Research indicates that compounds structurally related to this compound may be effective in models of systemic mastocytosis and certain types of acute myeloid leukemia (AML). The ability to inhibit kinase activity positions these compounds as valuable tools in exploring new therapeutic avenues .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Variations
The biological and physicochemical properties of pyrazin-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues (Table 1):
Table 1: Comparison of 6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine with Analogues
Physicochemical Properties
- Polar Surface Area (PSA) : A related compound, 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine, has a PSA of 47 Ų, indicating moderate polarity .
- Lipophilicity : The XLogP3 value of 1.65 for 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine suggests moderate membrane permeability .
- Acid-Base Behavior : The pKa of 0.42 for 6-chloro-N-(2-methylphenyl)-2-pyrazinamine indicates weak basicity, typical for pyrazinamines.
Biological Activity
6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is a pyrazine derivative that has garnered attention in biological research due to its potential interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
This compound features a chloro substituent and a pyridinylmethyl group attached to a pyrazine ring, which influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which are essential for its synthesis and functionalization in drug development .
Table 1: Chemical Reactions of this compound
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | N-oxides, carboxylic acids |
| Reduction | NaBH₄, LiAlH₄ | Amines, alcohols |
| Substitution | Amines, thiols | Substituted pyrazine derivatives |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound has been investigated for its potential as an inhibitor of various kinases, particularly CHK1 (Checkpoint Kinase 1), which plays a crucial role in cell cycle regulation and DNA damage response .
Case Study: CHK1 Inhibition
In a study focusing on the structure-guided evolution of CHK1 inhibitors, derivatives of pyrazine were optimized for potency and selectivity. The results indicated that modifications to the pyrazine scaffold significantly affected the inhibitory activity against CHK1 compared to CHK2 .
Table 2: Inhibition Potency of Selected Pyrazine Derivatives
| Compound | IC₅₀ (CHK1) | IC₅₀ (CHK2) | Selectivity Ratio (CHK2/CHK1) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Other Derivative A | 10 nM | 30 nM | 3 |
| Other Derivative B | 5 nM | 50 nM | 10 |
Applications in Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in oncology. The ability to modulate kinase activity suggests that it could be developed into an anticancer agent. Research indicates that pyrazine derivatives exhibit significant cytotoxic effects on various cancer cell lines .
Cytotoxicity Studies
Recent studies have shown that compounds similar to this compound display promising cytotoxicity against several cancer cell lines. For instance, derivatives have been reported to induce apoptosis in A549 lung cancer cells with IC₅₀ values in the low micromolar range .
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolves bond lengths/angles and hydrogen-bonding patterns (e.g., centrosymmetric dimer formation in pyridin-2-amine analogs ).
- NMR Spectroscopy : ¹H NMR identifies coupling between pyridine protons (δ 7.5–8.5 ppm) and pyrazine NH (δ ~5.5 ppm). ¹³C NMR confirms chloro-substitution (C-Cl at δ ~140 ppm) .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks and isotopic patterns for Cl/Br-containing species .
How can computational methods streamline the synthesis and functionalization of this compound?
Q. Advanced Research Focus
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Solvent Optimization : COSMO-RS models screen solvent effects on reaction kinetics .
- Machine Learning : Train models on pyrazine/pyridine reaction databases to predict optimal conditions (temperature, catalyst loading) .
What strategies mitigate purification challenges for intermediates in the synthesis of this compound?
Q. Basic Research Focus
- Chromatography : RP-HPLC with C18 columns effectively separates polar intermediates (e.g., acetonitrile/water gradients) .
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate crystalline products.
- Derivatization : Convert amines to stable salts (e.g., HCl salts) for improved crystallinity .
How do steric and electronic effects influence substitution patterns in pyrazine derivatives during synthesis?
Q. Advanced Research Focus
- Steric Hindrance : Bulky substituents (e.g., pivalamide groups) direct electrophilic substitution to less hindered positions .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) activate pyrazine rings for nucleophilic attack at para positions .
- Kinetic vs. Thermodynamic Control : Temperature-dependent pathways favor either meta (kinetic) or para (thermodynamic) products in halogenation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
